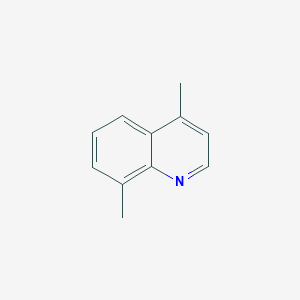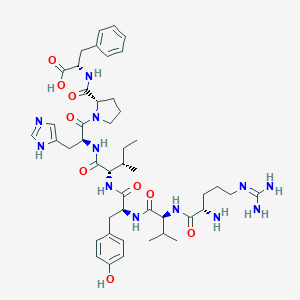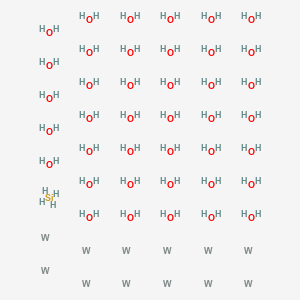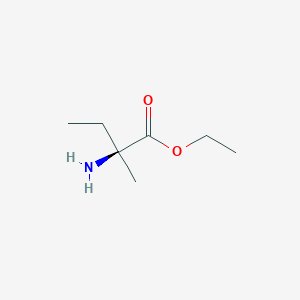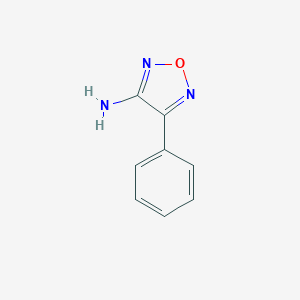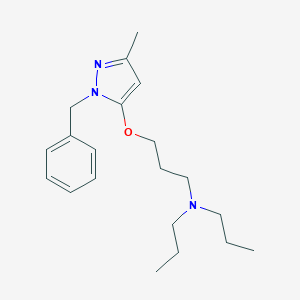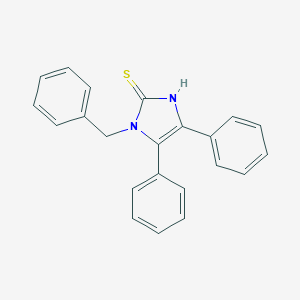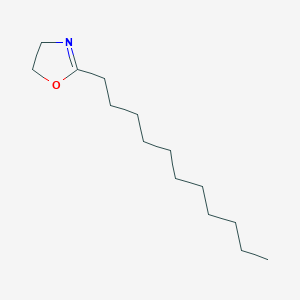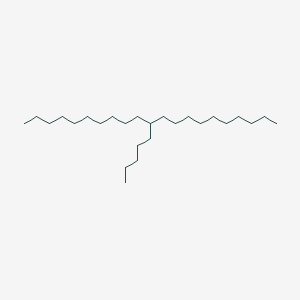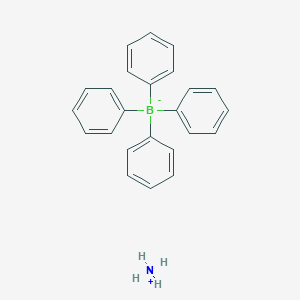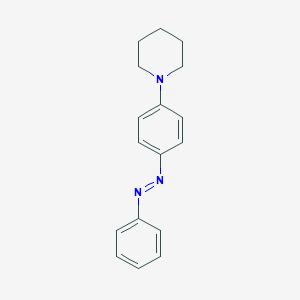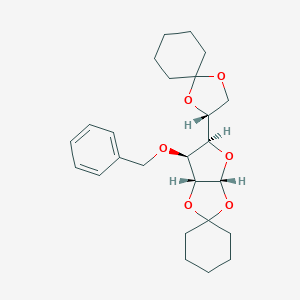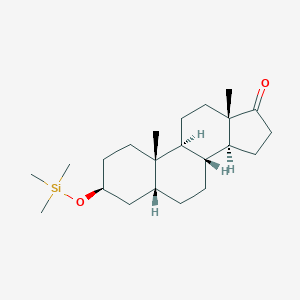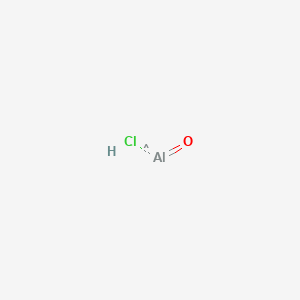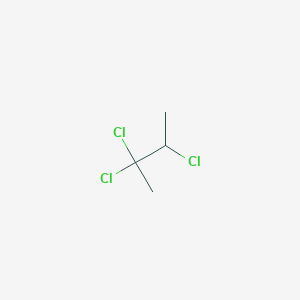
2,2,3-Trichlorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trichlorobutane is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is a colorless, flammable liquid that is widely used in scientific research. This compound is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst.
Wirkmechanismus
The mechanism of action of 2,2,3-Trichlorobutane is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes in the body. It may also interfere with the normal functioning of cell membranes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,2,3-Trichlorobutane are not well studied. However, it is known that this compound can cause liver damage and other toxic effects in animals. It may also have carcinogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,3-Trichlorobutane in lab experiments include its high purity and stability. It is also readily available and relatively inexpensive. However, the limitations of using this compound include its toxicity and potential health hazards. Special precautions must be taken when handling this compound to avoid exposure.
Zukünftige Richtungen
There are several future directions for research on 2,2,3-Trichlorobutane. One area of research could be the development of safer and more effective alternatives to this compound. Another area of research could be the study of its potential health effects in humans. Additionally, more research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 2,2,3-Trichlorobutane is a widely used chemical compound in scientific research. It is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. This compound has several scientific research applications, including its use as a solvent and a reagent. However, it is important to be aware of its potential health hazards and to take special precautions when handling this compound. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of this compound.
Synthesemethoden
2,2,3-Trichlorobutane is synthesized by the reaction of 1,3-dichlorobutane with chlorine gas in the presence of a catalyst. The reaction takes place at a temperature of 150-200°C and a pressure of 10-20 atm. The catalyst used in this reaction is usually iron or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trichlorobutane is widely used in scientific research as a solvent and a reagent. It is used in the synthesis of organic compounds and in the purification of proteins and nucleic acids. This compound is also used in the production of insecticides, herbicides, and other agricultural chemicals.
Eigenschaften
CAS-Nummer |
10403-60-8 |
|---|---|
Produktname |
2,2,3-Trichlorobutane |
Molekularformel |
C4H7Cl3 |
Molekulargewicht |
161.45 g/mol |
IUPAC-Name |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChI-Schlüssel |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
Kanonische SMILES |
CC(C(C)(Cl)Cl)Cl |
Synonyme |
2,2,3-Trichlorobutane. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



